molecular formula C12H9Cl2NO B14317233 (4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride CAS No. 109575-01-1

(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride

Cat. No.: B14317233
CAS No.: 109575-01-1
M. Wt: 254.11 g/mol
InChI Key: ZXZDBDHFYWOITM-UHFFFAOYSA-N
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Description

(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 4-position and a phenylmethanone group at the 3-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of Phenylmethanone Group: The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 4-position of the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloropyridin-3-yl)methanol hydrochloride
  • 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
  • 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole

Uniqueness

(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylmethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

109575-01-1

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

(4-chloropyridin-3-yl)-phenylmethanone;hydrochloride

InChI

InChI=1S/C12H8ClNO.ClH/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9;/h1-8H;1H

InChI Key

ZXZDBDHFYWOITM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)Cl.Cl

Origin of Product

United States

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